N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
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Description
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide is a useful research compound. Its molecular formula is C19H15N3O3S and its molecular weight is 365.41. The purity is usually 95%.
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Scientific Research Applications
Charge-Transfer Chromophores
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide has been explored for its potential as a charge-transfer chromophore. Peripheral donor-substituted derivatives of similar compounds were prepared and studied for their charge-transfer properties. These studies involved analyzing X-ray crystallography, cyclic voltammetry, UV/Vis spectra, and theoretical calculations to understand efficient intramolecular charge-transfer interactions (Chen et al., 2011).
Synthesis and Cytotoxicity
Research into the synthesis and cytotoxicity of similar compounds has been conducted, focusing on potential anticancer applications. These studies involved preparing various derivatives and testing their cytotoxicity in vitro against multiple cancer cell lines (Hour et al., 2007).
Derivative Synthesis
The synthesis of quinazolino-1,3-benzothiazine derivatives, which may include similar compounds, has been explored. These studies involve understanding the reactions and structural characterization of these derivatives (Szabo et al., 1992).
Electrochemical Behaviors
Research into the electrochemical behaviors of benzothiazole compounds, including derivatives similar to this compound, has been conducted. This involves studying their electrochemical reduction and the potential for quantitative determination using various voltammetry techniques (Zeybek et al., 2009).
Properties
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-4-9-21-16-11-12(2)10-13(3)17(16)26-19(21)20-18(23)14-5-7-15(8-6-14)22(24)25/h1,5-8,10-11H,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYNPVJIOIXLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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